molecular formula C13H12BrNO2 B8528812 (3-Benzyloxy-5-bromopyridin-2-yl)methanol CAS No. 1206968-86-6

(3-Benzyloxy-5-bromopyridin-2-yl)methanol

Cat. No. B8528812
CAS RN: 1206968-86-6
M. Wt: 294.14 g/mol
InChI Key: UDQYULXQAYKNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyloxy-5-bromopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Benzyloxy-5-bromopyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Benzyloxy-5-bromopyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1206968-86-6

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

(5-bromo-3-phenylmethoxypyridin-2-yl)methanol

InChI

InChI=1S/C13H12BrNO2/c14-11-6-13(12(8-16)15-7-11)17-9-10-4-2-1-3-5-10/h1-7,16H,8-9H2

InChI Key

UDQYULXQAYKNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-benzyloxy-2,5-dibromopyridine (210 mg, 0.612 mmol) in toluene was cooled to −78° C. under N2 and n-butyllithium (1.60M, 0.46 mL, 0.735 mmol) was added dropwise. The mixture was stirred at −78° C. for 2.5 hours followed by the addition of dry N,N-dimethylformamide (0.095 mL, 1.22 mmol). After gradually warming to room temperature, methanol (5 mL) and sodium borohydride (23 mg, 0.612 mmol) was added to the mixture. The resulting mixture was stirred for 30 minutes, to which was added saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give the title compound as a yellow crystal (111 mg, yield 62%).
Name
3-benzyloxy-2,5-dibromopyridine
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
0.095 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
62%

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